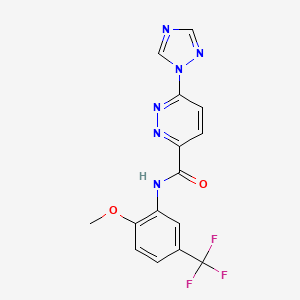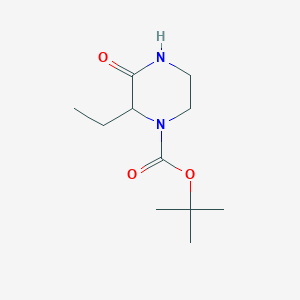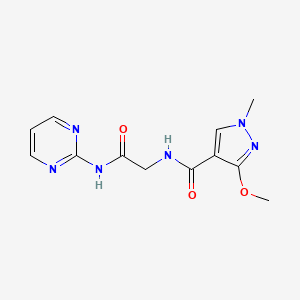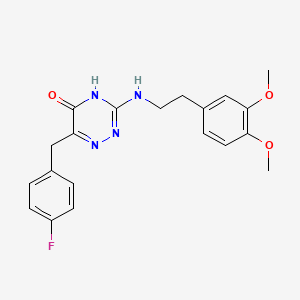
3-((3,4-dimethoxyphenethyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3,4-dimethoxyphenethyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one, also known as Flibanserin, is a drug that has been researched for its potential use in treating hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition in which a woman has a persistent lack of sexual desire or interest, which causes distress or interpersonal difficulties. Flibanserin is a non-hormonal drug that works on the brain to increase sexual desire.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities : Some 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, including various substituted 1,2,4-triazin-5(4H)-ones, have shown good to moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Antibacterial Agents : Novel fluorine-containing thiadiazolotriazinones, incorporating pharmacophores like 4-fluorophenyl groups, have been synthesized and displayed promising antibacterial activity in certain concentrations. This highlights the potential of triazine derivatives in developing new antibacterial compounds (Holla, Bhat, & Shetty, 2003).
Antioxidant Ability : The synthesis of new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol has been reported, with some compounds exhibiting significant antioxidant properties. This suggests the applicability of such derivatives in antioxidant research (Hussain, 2016).
Antiviral Activity : Derivatives of imidazo[1,5-a]-1,3,5-triazine, specifically those carrying benzyl and 4-methylbenzyl groups, were synthesized and found to have inhibitory effects on the replication of certain viruses, indicating the potential use of triazine derivatives in antiviral therapies (Golankiewicz et al., 1995).
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-27-17-8-5-14(12-18(17)28-2)9-10-22-20-23-19(26)16(24-25-20)11-13-3-6-15(21)7-4-13/h3-8,12H,9-11H2,1-2H3,(H2,22,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVCKGVVFUZXBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2367140.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]propanamide](/img/structure/B2367142.png)

![3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2367145.png)
![6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2367148.png)
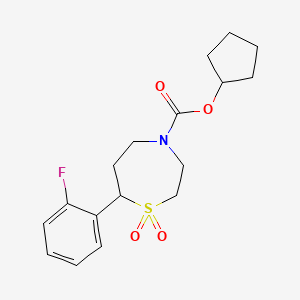

![4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B2367156.png)
